molecular formula C12H14BrF3S B14070182 1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene

Cat. No.: B14070182
M. Wt: 327.21 g/mol
InChI Key: VQPYQKMPTKNZOQ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethyl group, and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-ethyl-3-(trifluoromethylthio)benzene with 1,3-dibromopropane under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functional group transformations. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The benzene ring can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-(3-hydroxypropyl)-2-ethyl-3-(trifluoromethylthio)benzene.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the trifluoromethylthio group can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways and processes, making the compound useful in different research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14BrF3S

Molecular Weight

327.21 g/mol

IUPAC Name

1-(3-bromopropyl)-2-ethyl-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3S/c1-2-10-9(6-4-8-13)5-3-7-11(10)17-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3

InChI Key

VQPYQKMPTKNZOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1SC(F)(F)F)CCCBr

Origin of Product

United States

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